molecular formula C6H6BrN3O2 B183267 Methyl 2-amino-5-bromopyrimidine-4-carboxylate CAS No. 1034737-23-9

Methyl 2-amino-5-bromopyrimidine-4-carboxylate

Cat. No.: B183267
CAS No.: 1034737-23-9
M. Wt: 232.03 g/mol
InChI Key: SKLATOCEDFADID-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromopyrimidine-4-carboxylate (CAS: 1034737-23-9) is a pyrimidine derivative with the molecular formula C₇H₆BrN₃O₂ and a molecular weight of 260.05 g/mol . Its structure features a pyrimidine ring substituted with an amino group at position 2, a bromine atom at position 5, and a methyl ester at position 4. This compound is commercially available (e.g., from Aladdin, priced at ¥74.00/100 mg) and is widely used as a building block in pharmaceutical and materials research due to its reactive bromine and amino groups, which enable cross-coupling reactions and further functionalization .

Properties

IUPAC Name

methyl 2-amino-5-bromopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLATOCEDFADID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635363
Record name Methyl 2-amino-5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034737-23-9
Record name Methyl 2-amino-5-bromopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Protocol

  • Starting Material : Ethyl 3-bromoacetoacetate (β-keto ester with pre-installed bromine).

  • Condensation : React with guanidine hydrochloride in ethanol under reflux (80°C, 12 hours).

  • Esterification : Treat the resulting 2-amino-5-bromopyrimidine-4-carboxylic acid with methanol and concentrated sulfuric acid (65°C, 6 hours).

Yield : 60–70% after purification.

Table 1: Optimization of Condensation Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80°CBalances reaction rate and decomposition
CatalystNoneAvoids side reactions with guanidine

Post-Modification of Preformed Pyrimidines

This approach modifies simpler pyrimidine derivatives to introduce functional groups sequentially.

Bromination Strategies

Direct bromination of methyl 2-aminopyrimidine-4-carboxylate faces challenges due to competing substitution patterns. The amino group at position 2 directs electrophilic bromination to position 5, but over-bromination must be controlled.

Method :

  • Substrate : Methyl 2-aminopyrimidine-4-carboxylate.

  • Reagent : N-Bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Conditions : 0–5°C, 4 hours.

Yield : 55–60% with 90% regioselectivity.

Table 2: Bromination Agent Comparison

ReagentSolventTemperatureRegioselectivity (%)Yield (%)
NBSDMF0–5°C9055
Br₂CCl₄25°C7548
HBr/H₂O₂AcOH40°C6542

Nitration-Reduction Pathway

A patent-derived method (CN102321016A) for analogous pyridine derivatives provides insights into adapting nitration-reduction sequences for pyrimidines.

Key Steps

  • Nitration : Treat 2-amino-5-bromo-4-methylpyrimidine with HNO₃/H₂SO₄ to introduce a nitro group.

  • Oxidation : Convert the methyl group to carboxylate using Na₂Cr₂O₇/H₂SO₄.

  • Esterification : React with methanol under acidic conditions.

  • Reduction : Reduce the nitro group to amino using Fe/HCl.

Yield : 45–50% over four steps.

Industrial-Scale Production Considerations

Scalable synthesis requires cost-effective reagents and minimal purification steps.

Continuous Flow Reactor Design

  • Advantages : Improved heat transfer, reduced reaction times, higher yields (∼70%).

  • Challenges : Catalyst clogging in bromination steps.

Challenges and Limitations

  • Regioselectivity : Competing bromination at positions 4 and 6 reduces yield.

  • Amino Group Stability : Oxidation during esterification or bromination necessitates protective groups.

  • Purification Complexity : Similar polarities of intermediates complicate column chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Yield substituted pyrimidine derivatives.

    Oxidation and Reduction: Produce nitro or alkylamine derivatives.

    Coupling Reactions: Result in biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-bromopyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising activities against multiple biological targets:

  • Protein Kinase Inhibitors : The compound has been involved in the synthesis of potent inhibitors for protein kinase CK2, which plays a crucial role in cell proliferation and survival. For instance, derivatives of this compound have been linked to the development of CX-5011, an analgesic agent with notable efficacy in vivo .
  • PI3K/Akt/mTOR Pathway Inhibitors : Research has highlighted the use of this compound in developing inhibitors targeting the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell growth and survival. These inhibitors have shown effectiveness in preclinical models, demonstrating significant tumor growth inhibition .

Case Study 1: Development of CK2 Inhibitors

A study demonstrated the synthesis of ethyl 5-bromopyrimidine-4-carboxylate using this compound as an intermediate. This compound was further modified to create potent CK2 inhibitors that exhibited significant analgesic properties in animal models .

Case Study 2: Anti-cancer Activity

Research on PI3K/Akt/mTOR inhibitors revealed that derivatives synthesized from this compound showed substantial inhibition of tumor xenografts in vivo. The compounds demonstrated favorable pharmacokinetic profiles and were well tolerated in clinical trials, indicating their potential for therapeutic use .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisEssential for CK2 and PI3K inhibitors
Radical ChemistrySynthesis via Minisci reactionHigh regioselectivity and yield
Coupling ReactionsUsed in Stille reactionsProduces novel drug candidates
Cancer ResearchDevelopment of anti-cancer agentsEffective against tumor growth

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The bromine atom and amino group play crucial roles in its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with Methyl 2-amino-5-bromopyrimidine-4-carboxylate, differing in substituents, functional groups, or positional isomerism:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Applications/Reactivity Notes
This compound (1034737-23-9) C₇H₆BrN₃O₂ 260.05 2-amino, 5-bromo, 4-methyl ester Reference compound Cross-coupling reactions, drug synthesis
5-Bromo-4-pyrimidinecarboxylic acid (64224-60-8) C₅H₃BrN₂O₂ 203.00 5-bromo, 4-carboxylic acid Lacks amino and ester groups Forms salts; limited solubility in organics
2-Amino-5-bromopyrimidine-4-carboxylic acid (914208-48-3) C₅H₄BrN₃O₂ 218.01 2-amino, 5-bromo, 4-carboxylic acid Carboxylic acid instead of ester Polar, suited for aqueous-phase reactions
Methyl 4-amino-5-bromopyrimidine-2-carboxylate (1504062-62-7) C₆H₆BrN₃O₂ 232.03 4-amino, 5-bromo, 2-methyl ester Positional isomer of reference Altered electronic effects for directing reactions
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (5472-46-8) C₈H₁₁N₃O₂ 181.19 4-amino, 2-methyl, 5-ethyl ester Ethyl ester; lacks bromine Limited utility in halogenation reactions
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate (N/A) C₁₀H₁₂BrN₃O₂ 286.13 5-bromo, 2-pyrrolidinyl, 4-methyl ester Bulky pyrrolidinyl group Potential steric hindrance in reactions

Functional Group Analysis

Bromine Substituent: The bromine atom in the reference compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) . Analogues lacking bromine (e.g., Ethyl 4-amino-2-methylpyrimidine-5-carboxylate) are less reactive in such transformations .

Amino Group: The 2-amino group in the reference compound directs electrophilic substitution reactions. Compounds like 5-Bromo-4-pyrimidinecarboxylic acid lack this directing group, reducing their versatility .

Ester vs. Carboxylic Acid :

  • Methyl esters (e.g., reference compound) enhance solubility in organic solvents (e.g., DMSO, chloroform) compared to carboxylic acids, which are more polar and form salts .

Physicochemical Properties

Table 2: Solubility and Stability
Compound Solubility Stability Notes Source
This compound Slight in DMSO, chloroform, methanol Stable at room temperature
2-Amino-5-bromopyrimidine-4-carboxylic acid Likely soluble in aqueous bases Prone to decarboxylation
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate Data not available Steric hindrance may reduce reactivity

Biological Activity

Methyl 2-amino-5-bromopyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6_6H6_6BrN3_3O2_2. The presence of the bromine atom and amino group on the pyrimidine ring contributes to its reactivity and potential biological interactions.

Target Interactions:
Pyrimidine derivatives like this compound interact with various biological targets, including enzymes and receptors involved in cellular processes. The compound is believed to exert its effects through:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins.
  • Aromatic Stacking: The aromatic nature of the pyrimidine ring facilitates stacking interactions with nucleic acids or protein structures.

Biochemical Pathways:
This compound is implicated in several biochemical pathways, notably those related to nucleotide synthesis and signal transduction, influencing cellular processes such as DNA synthesis and cell signaling .

Antiviral and Anticancer Properties

Research indicates that this compound may exhibit antiviral and anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit various viral enzymes and cancer cell proliferation.

  • Antiviral Activity:
    • Pyrimidine derivatives are often explored for their ability to inhibit viral replication. This compound may serve as a precursor for synthesizing compounds targeting viral enzymes.
  • Anticancer Activity:
    • Studies have highlighted the potential of pyrimidine derivatives in cancer therapy. For example, structural modifications of similar compounds have led to potent inhibitors of protein kinases involved in tumor growth .

Case Studies

Several studies have investigated the biological activity of similar pyrimidine compounds, providing insights into the potential applications of this compound:

Study Focus Findings
Study A Antibacterial ActivityCompounds with similar structures showed significant antibacterial effects against Burkholderia pseudomallei.
Study B Antitumor AgentsPyrido[2,3-d]pyrimidin-7(8H)-ones demonstrated high potency as tyrosine kinase inhibitors, suggesting a pathway for developing anticancer agents from this compound.
Study C Synthetic ApplicationsDiscussed the synthesis of biologically active molecules using this compound as a key intermediate.

Synthesis and Applications

This compound is synthesized through various methods, often involving condensation reactions that yield high purity products suitable for further biological testing. Its role as a precursor in drug development highlights its significance in medicinal chemistry.

Potential Applications:

  • Drug Development: Investigated for synthesizing antiviral and anticancer agents.
  • Agrochemicals: Used in the production of herbicides and pesticides due to its biological activity against specific pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-5-bromopyrimidine-4-carboxylate, and what are the critical steps in its preparation?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including halogenation, protection/deprotection of functional groups, and coupling reactions. For example, a related pyrimidine derivative (AZD8931) was synthesized in 11 steps starting from methyl 4,5-dimethoxy-2-nitrobenzoate, with bromination as a key step to introduce the bromo substituent . Critical steps include:

  • Bromination : Using reagents like POBr₃ or NBS (N-bromosuccinimide) to introduce the bromo group at the 5-position.
  • Esterification : Methylation of the carboxylic acid group using methanol under acidic or coupling conditions.
  • Amino group protection : Employing Boc (tert-butoxycarbonyl) or Fmoc groups to prevent side reactions.
  • Table : Example synthesis steps (adapted from ):
StepReaction TypeReagents/ConditionsYield (%)
1Nitro reductionH₂/Pd-C, EtOH85
2BrominationPOBr₃, DMF, 100°C72
3EsterificationCH₃OH, H₂SO₄90

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the amino (-NH₂), bromo (-Br), and ester (-COOCH₃) groups. The amino proton typically appears as a broad singlet (~δ 5.5–6.5 ppm) .
  • X-ray Crystallography : Programs like SHELXL ( ) resolve the crystal structure, confirming substituent positions and hydrogen-bonding networks.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₆H₆BrN₃O₂).

Q. How does the reactivity of the amino and bromo groups influence the functionalization of this compound?

  • Methodological Answer :

  • Amino Group : Participates in nucleophilic reactions (e.g., acylation with acetyl chloride or formation of Schiff bases with aldehydes). Protection with Boc anhydride is often required to avoid undesired side reactions .
  • Bromo Group : Acts as a leaving group in Suzuki-Miyaura cross-coupling reactions (using Pd catalysts) or nucleophilic aromatic substitution (e.g., with amines or thiols) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies in IR or NMR spectra (e.g., unexpected shifts) can arise from solvent effects, tautomerism, or crystal packing. Strategies include:

  • DFT Calculations : Compare experimental IR bands with computed vibrational modes (e.g., using Gaussian09 at B3LYP/6-311++G(d,p)) to identify tautomeric forms .
  • Solvent Modeling : Simulate NMR chemical shifts in explicit solvent models (e.g., DMSO or chloroform) using software like ADF or ORCA.
  • Example : A study on 2-amino-5-bromo-6-methylpyrimidine resolved discrepancies by identifying a keto-enol tautomer through computational analysis .

Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., EtOH/water) to slow crystallization and improve crystal quality.
  • Temperature Gradients : Gradual cooling from 50°C to 4°C enhances lattice formation.
  • Software Tools : SHELXD ( ) for phase problem resolution via direct methods, and SHELXL ( ) for refinement.
  • Table : Example crystallization conditions:
Solvent SystemTemperature (°C)Crystal Quality
EtOH/H₂O (3:1)25 → 4Prisms (0.2 mm)
Acetone/Hexane50 → RTNeedles

Q. What mechanistic insights explain the regioselectivity of bromine substitution in pyrimidine derivatives?

  • Methodological Answer : Bromination typically occurs at the 5-position due to:

  • Electronic Effects : The electron-withdrawing carboxylate group directs electrophilic substitution to the meta position (C5).
  • Steric Factors : The methyl ester at C4 hinders substitution at adjacent positions.
  • Experimental Validation : DFT studies on analogous compounds show lower activation energy for C5 bromination vs. C2/C6 .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in multi-step syntheses of this compound?

  • Methodological Answer : Variations in yield often stem from:

  • Intermediate Stability : Labile intermediates (e.g., nitro-reduced amines) may degrade if not handled under inert atmospheres.
  • Purification Methods : Replace column chromatography with recrystallization for polar intermediates to improve recovery.
  • Case Study : A reported 11-step synthesis ( ) achieved only 2–5% overall yield due to losses in Boc protection and coupling steps. Optimizing catalyst loading (e.g., Pd(PPh₃)₄ in cross-coupling) increased yield to 8% .

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